molecular formula C18H21FN2O2S B2908036 2-(4-fluorophenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide CAS No. 946374-53-4

2-(4-fluorophenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide

Cat. No.: B2908036
CAS No.: 946374-53-4
M. Wt: 348.44
InChI Key: GKYWQXURPMZHQN-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide is a synthetic organic compound characterized by the presence of a fluorophenyl group, a morpholino group, and a thiophene ring. This compound is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide typically involves multiple steps:

    Formation of the Intermediate: The initial step involves the preparation of an intermediate compound, such as 2-(4-fluorophenyl)acetic acid, through a Friedel-Crafts acylation reaction.

    Amidation Reaction: The intermediate is then subjected to an amidation reaction with 2-(morpholino-2-(thiophen-3-yl)ethyl)amine under controlled conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) to modify the functional groups.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide (H2O2)

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-(4-fluorophenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the morpholino group may facilitate solubility and cellular uptake. The thiophene ring can participate in π-π stacking interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide
  • 2-(4-bromophenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide
  • 2-(4-methylphenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide

Uniqueness

Compared to its analogs, 2-(4-fluorophenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its electronic properties and biological activity. The fluorine atom can enhance metabolic stability and improve the compound’s pharmacokinetic profile, making it a valuable candidate for further research and development.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O2S/c19-16-3-1-14(2-4-16)11-18(22)20-12-17(15-5-10-24-13-15)21-6-8-23-9-7-21/h1-5,10,13,17H,6-9,11-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKYWQXURPMZHQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)CC2=CC=C(C=C2)F)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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